N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide: is an organic compound that features a cyclohexene ring, a fluorophenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide typically involves multiple steps:
Preparation of Cyclohexene: Cyclohexene can be synthesized from cyclohexanol through a dehydration reaction using an acid catalyst such as phosphoric acid.
Formation of the Intermediate: The cyclohexene is then reacted with an appropriate alkylating agent to introduce the ethyl group.
Introduction of the Fluorophenyl Group: The intermediate is further reacted with a fluorophenyl compound under suitable conditions to form the desired product.
Sulfonamide Formation: Finally, the methanesulfonamide group is introduced through a sulfonation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of cyclohexanone or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenating agents or nitrating agents under controlled conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for synthesizing more complex molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive compound, particularly in the context of enzyme inhibition.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry:
- Potential applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Cyclohexanol: Shares the cyclohexane ring structure but lacks the fluorophenyl and sulfonamide groups.
Cyclohexanone: Similar to cyclohexanol but with a ketone functional group instead of an alcohol.
Methanesulfonamide: Contains the sulfonamide group but lacks the cyclohexene and fluorophenyl groups.
Uniqueness: N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2-fluorophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c16-15-9-5-4-8-14(15)12-20(18,19)17-11-10-13-6-2-1-3-7-13/h4-6,8-9,17H,1-3,7,10-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSGQDEYIMTHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)CC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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